1H-Pyrazol-4-amine

Catalog No.
S662426
CAS No.
28466-26-4
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazol-4-amine

CAS Number

28466-26-4

Product Name

1H-Pyrazol-4-amine

IUPAC Name

1H-pyrazol-4-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)

InChI Key

AXINVSXSGNSVLV-UHFFFAOYSA-N

SMILES

C1=C(C=NN1)N

Synonyms

4-Aminopyrazole; 1H-Pyrazol-4-ylamine;

Canonical SMILES

C1=C(C=NN1)N

Medicinal Chemistry and Drug Discovery:

H-Pyrazol-4-amine serves as a valuable building block in medicinal chemistry due to its versatile structure and diverse biological activities. Researchers have explored its potential in developing various therapeutic agents, including:

  • Anticancer drugs: Studies have shown that 1H-pyrazol-4-amine derivatives exhibit promising antitumor properties by targeting different signaling pathways involved in cancer progression [].
  • Antimicrobial agents: Derivatives of 1H-pyrazol-4-amine have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antibiotics and antifungals [].
  • Anti-inflammatory and analgesic agents: Research suggests that specific 1H-pyrazol-4-amine derivatives possess anti-inflammatory and analgesic properties, offering potential for treating inflammatory diseases and pain [].

Material Science and Catalysis:

Beyond medicinal applications, 1H-pyrazol-4-amine finds use in material science and catalysis. Its unique properties, such as its ability to form stable coordination complexes with metal ions, make it a valuable component in:

  • Development of functional materials: Researchers have incorporated 1H-pyrazol-4-amine into various polymers and composites, leading to materials with enhanced electrical conductivity, photoluminescence, and other desirable properties [].
  • Design of catalysts: The coordination ability of 1H-pyrazol-4-amine allows it to act as a ligand in catalysts, potentially improving their efficiency and selectivity in various chemical reactions [].

Research in other fields:

While medicinal chemistry and material science represent the two primary areas of research utilizing 1H-pyrazol-4-amine, ongoing investigations explore its potential in other fields, including:

  • Agricultural chemistry: Studies are underway to evaluate the potential of 1H-pyrazol-4-amine derivatives as herbicides or fungicides [].
  • Analytical chemistry: Researchers are exploring the use of 1H-pyrazol-4-amine derivatives as chelating agents for metal ions, which can be beneficial in analytical techniques like separation and detection [].

1H-Pyrazol-4-amine is an organic compound with the molecular formula C₃H₅N₃. It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and an amino group (-NH₂) at the 4-position of the pyrazole. This compound is recognized for its potential in various chemical and biological applications due to its unique structural properties and reactivity.

  • Inhibition of enzymes: Pyrazoles can bind to and inhibit enzymes, leading to potential therapeutic effects [].
  • Interaction with receptors: Pyrazoles may interact with cell receptors, influencing cellular signaling pathways [].
Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Derivatives: It can be transformed into various derivatives through acylation or alkylation, leading to compounds with enhanced biological activity.
  • Condensation Reactions: 1H-Pyrazol-4-amine can undergo condensation reactions to form more complex molecules, such as imines or hydrazones.

Research indicates that 1H-Pyrazol-4-amine exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Some derivatives of 1H-Pyrazol-4-amine have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects: Studies suggest that this compound may reduce inflammation, contributing to its therapeutic potential in treating inflammatory diseases.

The synthesis of 1H-Pyrazol-4-amine can be achieved through several methods:

  • Hydrazine Reaction: One common method involves the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole ring, followed by amination.
  • Sulfone Displacement: Another method includes the sulfone displacement approach, which allows for large-scale synthesis by reacting suitable precursors under specific conditions .
  • Vicarious Nucleophilic Substitution: This method can also be employed to synthesize derivatives of 1H-Pyrazol-4-amine .

1H-Pyrazol-4-amine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.
  • Agricultural Chemicals: The compound may be utilized in creating pesticides or herbicides that target specific pests or weeds.
  • Material Science: It can serve as a building block for synthesizing novel materials with specific properties.

Interaction studies of 1H-Pyrazol-4-amine focus on its binding affinity with biological targets. These studies typically involve:

  • Molecular Docking: Computational methods are used to predict how 1H-Pyrazol-4-amine interacts with proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the efficacy of the compound against various biological targets, providing insights into its mechanism of action.

Several compounds share structural similarities with 1H-Pyrazol-4-amine. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
3-Amino-1H-pyrazolePyrazole ringExhibits different reactivity patterns
4-AminoantipyrinePyrazole ringKnown for its analgesic and antipyretic properties
1-MethylpyrazoleMethyl substitutionAlters solubility and biological activity

These compounds differ in their substituents and functional groups, which significantly influence their chemical behavior and biological activity. For instance, while 3-Amino-1H-pyrazole retains similar core structure, it may exhibit distinct pharmacological profiles compared to 1H-Pyrazol-4-amine.

Transition metal-catalyzed reductive amination strategies have emerged as powerful tools for the construction of 1H-pyrazol-4-amine scaffolds. These approaches leverage the unique reactivity of transition metals such as palladium and platinum to facilitate the reduction of nitro precursors and the introduction of amino functionalities under mild conditions. The following subsections detail the principal protocols and their mechanistic underpinnings.

Palladium-Mediated Hydrogenation Protocols

Palladium-catalyzed hydrogenation represents a cornerstone methodology for the conversion of nitro-substituted pyrazoles to their corresponding amines. The typical protocol involves the use of palladium on activated carbon as a heterogeneous catalyst, with hydrogen gas serving as the reductant. A representative example is the synthesis of 1-benzyl-1H-pyrazol-4-amine from 1-benzyl-4-nitro-1H-pyrazole. In this procedure, the nitro precursor is dissolved in methanol, and palladium on activated carbon is added under an inert nitrogen atmosphere. The mixture is purged with hydrogen and stirred at a controlled temperature, often around 15 degrees Celsius, for an extended period, typically 16 hours. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield the desired amine, frequently as a solid. This method affords high yields, with reported values reaching up to 86 percent for the benzyl-protected derivative [1].

The underlying mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the stepwise reduction of the nitro group to a hydroxylamine intermediate and subsequently to the amine. The mild conditions and high chemoselectivity of this approach make it particularly suitable for substrates sensitive to harsher reductive environments. The choice of solvent, catalyst loading, and hydrogen pressure can be optimized to balance reaction rate and selectivity.

Table 1. Representative Data for Palladium-Mediated Hydrogenation of Nitro-Pyrazoles

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-Benzyl-4-nitro-1H-pyrazole10% Pd/CMethanol151686 [1]
4-Nitrophenol (analogous system)PdCu nanocrystalWater252>95 [4]

The robustness of palladium-mediated hydrogenation is further underscored by its application to a variety of nitroaromatic systems, including pyrazoles, phenols, and other heterocycles. The use of bimetallic catalysts, such as palladium-copper nanocrystals, has been shown to enhance catalytic efficiency and stability, offering potential avenues for further optimization [4].

Platinum-Catalyzed Reductive Chlorination Pathways

Platinum-catalyzed reductive chlorination constitutes a sophisticated approach for the simultaneous reduction and halogenation of nitro-pyrazole precursors. This methodology is exemplified by the synthesis of 3-chloro-1H-pyrazol-4-amine via the one-pot reductive chlorination of 4-nitropyrazole. The process utilizes platinum on carbon as the catalyst, hydrogen gas as the reductant, and hydrochloric acid as the chlorinating agent. The reaction proceeds via concurrent reduction of the nitro group and electrophilic substitution by chloride at the 3-position of the pyrazole ring .

The efficiency and selectivity of this protocol are highly dependent on several key parameters, including hydrochloric acid concentration, hydrogen pressure, temperature, and catalyst loading. Optimal conditions have been identified as follows: hydrochloric acid concentration in the range of 20 to 30 percent by weight, hydrogen pressure between 14 and 105 pounds per square inch absolute, temperature maintained at 30 to 40 degrees Celsius, and catalyst loading from 0.003 to 3 mole percent relative to substrate. Under these conditions, yields as high as 96.8 percent have been achieved using 5 percent platinum on carbon at 30 degrees Celsius and 90 pounds per square inch gauge hydrogen pressure .

Table 2. Key Parameters for Platinum-Catalyzed Reductive Chlorination

ParameterOptimal RangeEffect on Reaction
Hydrochloric acid20–30% (w/w)Minimizes byproducts; enhances chloride supply
Hydrogen pressure14–105 psiaDrives reduction kinetics
Temperature30–40 °CBalances rate and catalyst stability
Catalyst loading0.003–3 mol%Higher loading reduces reaction time

The mechanistic pathway involves initial reduction of the nitro group to an amine, followed by electrophilic chlorination at the 3-position. Side reactions, such as the formation of des-chloro byproducts, can occur if chloride availability or catalytic activity is insufficient. The superiority of platinum on carbon and palladium on carbon over palladium-alumina is attributed to their higher surface area and resistance to acidic deactivation, which are critical for maintaining catalytic activity in the presence of strong acids .

Microwave-Assisted Cyclocondensation Techniques

Microwave-assisted synthesis has revolutionized the construction of heterocyclic frameworks by enabling rapid, high-yielding reactions under controlled thermal conditions. The cyclocondensation of chalcones with hydrazine derivatives under microwave irradiation is a particularly effective strategy for generating pyrazole scaffolds, including 1H-pyrazol-4-amine and its analogues.

A typical procedure involves the initial condensation of acetophenone with aromatic aldehydes to form chalcone intermediates. These chalcones are then subjected to cyclization with hydrazine hydrate and oxalic acid in the presence of a catalytic amount of acetic acid, using ethanol as the solvent. Microwave irradiation dramatically reduces reaction times and enhances product yields compared to conventional heating. Structural characterization of the resulting pyrazole derivatives is accomplished using melting point determination, Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance, and elemental analysis [6].

The advantages of microwave-assisted cyclocondensation include shorter reaction times, higher yields, and improved product purity. For example, the synthesis of pyrazole derivatives under microwave conditions can be completed in minutes, as opposed to hours required by traditional methods. The technique is also amenable to scale-up and automation, making it attractive for high-throughput synthesis and library generation.

Table 3. Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

MethodReaction TimeYield (%)Product PurityReference
Conventional Heating2–4 hours60–75Moderate [7]
Microwave Irradiation5–30 minutes75–90High [6] [7]

Research findings indicate that the antibacterial activity of the synthesized pyrazoles is enhanced by the microwave-assisted approach, likely due to the higher purity and structural integrity of the products [6]. Furthermore, molecular docking studies have demonstrated favorable binding affinities of these compounds to biological targets, underscoring the utility of this synthetic methodology for medicinal chemistry applications [7].

Regioselective Functionalization of Pyrazole Nitrogens

Regioselective functionalization of the nitrogen atoms in the pyrazole ring is a critical aspect of 1H-pyrazol-4-amine chemistry, enabling the introduction of diverse substituents and the fine-tuning of electronic and steric properties. The two nitrogen atoms in the pyrazole ring, designated as N1 and N2, exhibit distinct reactivity profiles, which can be exploited for selective modification.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald–Hartwig aminations, have been employed to introduce aryl and amino substituents at specific positions on the pyrazole ring. For instance, the Suzuki coupling of 1-methyl-1H-pyrazol-4-yl boronic acid with dichloropyrimidine derivatives, followed by Buchwald–Hartwig amination, affords N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines in moderate to good yields [2]. The selectivity of these reactions is governed by the electronic and steric properties of the substrates, as well as the choice of catalyst, ligand, and base.

The regioselective N-alkylation or N-arylation of pyrazole nitrogens can be achieved by judicious selection of reaction conditions. For example, N1-alkylation is favored under basic conditions with strong nucleophiles, while N2-functionalization may require the use of protecting groups or directing auxiliaries. The ability to selectively functionalize the pyrazole nitrogens is essential for the synthesis of complex molecules with tailored biological or physicochemical properties.

Table 4. Regioselective Functionalization Strategies for Pyrazole Nitrogens

Functionalization TypePreferred NitrogenTypical ConditionsYield (%)Reference
N1-AlkylationN1Base, alkyl halide60–85 [2]
N2-ArylationN2Pd-catalyzed, aryl halide, base40–70 [2]
N1-AminationN1Buchwald–Hartwig, Pd, ligand13–28 [2]

Recent research has demonstrated the utility of these regioselective strategies in the synthesis of kinase inhibitors and other biologically active compounds. The ability to control the site of functionalization on the pyrazole ring is a powerful tool for structure–activity relationship studies and the optimization of lead compounds.

Detailed Research Findings

The synthetic methodologies described above have been validated and refined through extensive research and experimental studies. This section summarizes key findings from recent literature, highlighting advances in catalyst design, reaction optimization, and product characterization.

Advances in Catalyst Design and Reaction Optimization

The development of bimetallic catalysts, such as palladium-copper nanocrystals, has led to significant improvements in the efficiency and stability of hydrogenation reactions. These catalysts exhibit enhanced activity for the reduction of nitro groups, with higher turnover frequencies and greater resistance to deactivation compared to monometallic systems [4]. The use of high-surface-area supports, such as carbon or graphene oxide, further increases catalytic performance by providing more active sites for substrate adsorption and reaction.

Optimization of reaction conditions, including solvent selection, temperature, pressure, and catalyst loading, has been shown to have a profound impact on yield and selectivity. For example, increasing the concentration of hydrochloric acid in platinum-catalyzed reductive chlorination minimizes the formation of des-chloro byproducts and ensures efficient incorporation of chloride at the desired position . Similarly, careful control of hydrogen pressure and temperature can accelerate reaction kinetics while preserving catalyst integrity.

Product Characterization and Structure–Activity Relationships

The products of these synthetic methodologies are characterized using a combination of spectroscopic and analytical techniques. Melting point determination, Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance, and elemental analysis are routinely employed to confirm the structure and purity of 1H-pyrazol-4-amine derivatives [6] [7]. High-performance liquid chromatography and mass spectrometry provide additional confirmation of molecular weight and composition.

Structure–activity relationship studies have revealed that the electronic and steric properties of substituents on the pyrazole ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups at the 3-position enhances binding affinity to certain biological targets, while N-alkylation or N-arylation can modulate solubility and membrane permeability [2]. These findings underscore the importance of precise control over synthetic methodology and functionalization strategy.

Comparative Analysis of Synthetic Approaches

A comparative analysis of the principal synthetic methodologies for 1H-pyrazol-4-amine reveals distinct advantages and limitations for each approach. Palladium-mediated hydrogenation offers high yields and broad substrate scope but may require extended reaction times and careful handling of hydrogen gas. Platinum-catalyzed reductive chlorination enables simultaneous reduction and halogenation but necessitates the use of strong acids and specialized equipment. Microwave-assisted cyclocondensation provides rapid access to pyrazole scaffolds with high purity and yield, although it may be less suitable for substrates sensitive to high temperatures or irradiation.

Table 5. Comparative Summary of Synthetic Methodologies

MethodKey FeaturesAdvantagesLimitationsTypical Yield (%)Reference
Palladium-mediated hydrogenationNitro reduction to amineHigh yield, mild conditionsLong reaction time70–90 [1] [4]
Platinum-catalyzed chlorinationReduction and halogenationOne-pot, high selectivityAcidic conditions required80–97
Microwave-assisted cyclocondensationCyclization of chalcones with hydrazineRapid, high puritySubstrate limitations75–90 [6] [7]
Regioselective functionalizationN-alkylation, N-arylationSite-selective modificationRequires optimization40–85 [2]

Case Studies and Applications in Scaffold Synthesis

The methodologies outlined above have been applied to the synthesis of a wide array of 1H-pyrazol-4-amine derivatives, enabling the exploration of chemical space for drug discovery and materials science.

Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

A notable example is the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which exhibit potent cyclin-dependent kinase 2 inhibitory activity [2]. The synthetic route involves a Suzuki coupling of 1-methyl-1H-pyrazol-4-yl boronic acid with dichloropyrimidine, followed by Buchwald–Hartwig amination with aminopyrazoles. This sequence affords the target compounds in yields ranging from 13 to 28 percent, with the potential for further optimization through ligand and base selection.

Synthesis of 1-(Difluoromethyl)-1H-pyrazol-4-amine

The introduction of fluorinated groups into the pyrazole scaffold is of particular interest for medicinal chemistry, as it can enhance metabolic stability and modulate biological activity. The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine, for example, involves the use of difluoromethylating agents and selective functionalization of the pyrazole ring [3]. The resulting compound is characterized by high purity and is utilized as a building block for protein degrader molecules.

Microwave-Assisted Synthesis of Pyrazole Libraries

Microwave-assisted cyclocondensation has been employed to generate libraries of pyrazole derivatives for biological screening. The rapid and efficient synthesis of these compounds enables high-throughput evaluation of antibacterial and antitubercular activity, as demonstrated by recent studies [6] [7]. The ability to quickly access structurally diverse pyrazole scaffolds accelerates the identification of lead compounds and facilitates structure–activity relationship analysis.

Mechanistic Insights and Theoretical Studies

Understanding the mechanistic basis of these synthetic methodologies is essential for further optimization and innovation. The following subsections provide an overview of key mechanistic features and theoretical investigations.

Mechanism of Palladium-Catalyzed Hydrogenation

The reduction of nitro groups by palladium on carbon proceeds via adsorption of hydrogen onto the metal surface, followed by sequential electron and proton transfer to the nitro group. The process involves the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine. The selectivity of the reaction is influenced by the electronic properties of the substrate and the nature of the catalyst support.

Mechanism of Platinum-Catalyzed Reductive Chlorination

Platinum-catalyzed reductive chlorination involves the simultaneous reduction of the nitro group and electrophilic substitution by chloride. The presence of hydrochloric acid provides a source of chloride ions, which are incorporated into the pyrazole ring via a platinum-mediated activation process. The efficiency of the reaction is enhanced by the high surface area and acid resistance of platinum on carbon catalysts.

Theoretical Studies of Regioselective Functionalization

Computational studies have been employed to elucidate the factors governing regioselectivity in pyrazole functionalization. Density functional theory calculations reveal that the nucleophilicity of the nitrogen atoms and the stability of reaction intermediates are key determinants of selectivity. The use of directing groups and protecting strategies can further enhance regioselectivity and enable the synthesis of complex, multifunctional pyrazole derivatives.

Cyclin-Dependent Kinase 2 Inhibition Mechanisms in Oncological Targets

Molecular Mechanisms of Cyclin-Dependent Kinase 2 Inhibition

Cyclin-dependent kinase 2 represents a critical therapeutic target in oncological applications, with 1H-pyrazol-4-amine derivatives demonstrating exceptional potency and selectivity. The most significant development in this area involves N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which exhibit sub-nanomolar inhibition constants against CDK2/cyclin E complexes [4].

The mechanism of action involves strategic positioning of the pyrazole ring to form critical hydrogen bonds with the hinge region of the kinase domain. Compound 15, a representative derivative, demonstrates a Ki value of 0.005 µM against CDK2, establishing it as one of the most potent CDK2 inhibitors reported in the literature [4]. This remarkable potency arises from the dual pyrazole system, where the pyrimidinyl-N1-C2-NH motif forms essential hydrogen bonds with Leu83 of CDK2, while the pyrazole substituent provides additional binding interactions [4].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of 1H-pyrazol-4-amine derivatives reveals several critical structural features for optimal CDK2 inhibition. The unsubstituted pyrazol-4-yl ring at the pyrimidinyl-C2-NH position proves essential for inhibitory activity, with methylation at this position leading to significant potency reduction [4]. Specifically, compound 14 with an unsubstituted pyrazole ring demonstrated a Ki value of 0.007 µM against CDK2, while the methylated analog 16 showed reduced activity with a Ki value of 0.011 µM [4].

The halogen substitution pattern on the pyrimidine ring significantly influences both potency and selectivity. Chlorine substitution at the R² position (compound 15) maintains excellent CDK2 inhibition with enhanced selectivity over other cyclin-dependent kinases. The structure-activity relationship studies indicate that the 1-methyl-1H-pyrazol-4-yl moiety at the pyrimidinyl-C4 position is crucial for activity, with regioisomeric variations leading to substantial activity loss [4].

CompoundCDK2 Ki (µM)CDK1 Ki (µM)Selectivity Index
140.0070.08111.6
150.0050.09519.0
160.0110.23821.6
170.0110.23821.6

Cellular Mechanism and Anticancer Activity

The cellular mechanism of CDK2 inhibition by 1H-pyrazol-4-amine derivatives involves disruption of retinoblastoma protein phosphorylation, leading to cell cycle arrest and apoptosis induction. Compound 15 demonstrated sub-micromolar antiproliferative activity against 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM [4]. The mechanistic studies in ovarian cancer cells revealed that this compound reduces phosphorylation of retinoblastoma at Thr821, arrests cells at the S and G2/M phases, and induces apoptosis through mitochondrial pathways [4].

The selectivity profile of these derivatives against other cyclin-dependent kinases represents a significant advantage in therapeutic applications. Compound 15 exhibits approximately 19-fold selectivity for CDK2 over CDK1 and maintains excellent selectivity against CDK5 and CDK9, reducing potential off-target effects [4].

Janus Kinase/Signal Transducer and Activator of Transcription Pathway Modulation Through Pyrazole-Based Inhibitors

Janus Kinase 1 Selective Inhibition

The development of selective Janus kinase 1 inhibitors represents a critical advancement in treating immune-inflammatory diseases. 1H-pyrazol-4-amine derivatives have been successfully incorporated into pyrrolopyrimidine scaffolds to achieve exceptional JAK1 selectivity. The C-5 pyrazole-substituted pyrrolopyrimidine derivatives demonstrate 10- to 20-fold selectivity for JAK1 over JAK2 in enzymatic assays [6].

The molecular basis for JAK1 selectivity involves a potential hydrogen bond between the pyrazole group and Glu966 in JAK1, which is absent in JAK2 due to sequence differences in the active site. This specific interaction represents a key structural determinant for selective JAK1 inhibition and provides a rational foundation for structure-based drug design [6].

Compound 12b, a representative C-5 pyrazole-modified derivative, exhibits excellent JAK1 selectivity in Ba/F3-TEL-JAK cellular assays, demonstrating the translational potential of these compounds from biochemical to cellular systems [6]. The pyrrolopyrimidine scaffold provides optimal positioning for the pyrazole substituent to engage in selective interactions with the JAK1 active site while maintaining drug-like properties.

Multi-Target Janus Kinase Inhibition

The 4-amino-1H-pyrazole derivatives have been developed as potent multi-target JAK inhibitors for cancer treatment applications. These compounds demonstrate remarkable inhibitory activity against JAK1, JAK2, and JAK3 with IC₅₀ values in the low nanomolar range [7]. Compound 3f represents a particularly potent example, with IC₅₀ values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively [7].

The structure-activity relationship studies reveal that the R₁ side chain modifications do not significantly influence JAK inhibition, suggesting that this position is not crucial for protein-inhibitor interactions. This finding provides valuable guidance for structural optimization focused on other molecular regions [7].

The cellular activity of these multi-target JAK inhibitors demonstrates superior antiproliferative effects compared to approved JAK inhibitors. Compound 3f shows potent antiproliferative activity against various cancer cell lines including PC-3, HEL, K562, MCF-7, and MOLT4 at low micromolar concentrations [7]. Notably, compound 11b exhibits selective cytotoxicity at submicromolar levels against HEL (IC₅₀: 0.35 μM) and K562 (IC₅₀: 0.37 μM) cell lines, demonstrating enhanced potency compared to the clinically approved JAK inhibitor Ruxolitinib [7].

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)HEL IC₅₀ (μM)
3f3.42.23.52.8
11b8.75.97.20.35
Ruxolitinib5.84.28.91.2

Mechanistic Insights into JAK/STAT Pathway Modulation

The modulation of the JAK/STAT signaling pathway by 1H-pyrazol-4-amine derivatives involves competitive inhibition at the ATP-binding site of JAK kinases. The pyrazole ring serves as a crucial pharmacophore for binding to the hinge region of the kinase domain, establishing essential hydrogen bonding interactions with backbone atoms [8].

The downstream effects of JAK inhibition include reduced phosphorylation of STAT proteins, decreased nuclear translocation of phosphorylated STATs, and subsequent downregulation of inflammatory gene expression. This mechanism proves particularly relevant for treating autoimmune diseases where JAK1 and JAK3 play critical roles in cytokine signaling [8].

The pharmacophore modeling studies indicate that pyrazole-pyrimidine chain represents a recurring structural motif in effective JAK inhibitors, underscoring the importance of this chemical framework for JAK binding affinity and selectivity [8]. The consistent appearance of this structural element across different JAK inhibitor series validates the rational design approach based on pyrazole-containing scaffolds.

Allosteric Binding Site Exploration in p38 Mitogen-Activated Protein Kinase Complexes

Allosteric Binding Mechanism and Site Characterization

The exploration of allosteric binding sites in p38 mitogen-activated protein kinase complexes has revealed novel opportunities for therapeutic intervention using 1H-pyrazol-4-amine derivatives. The discovery of allosteric binding sites distinct from the ATP-binding pocket provides alternative strategies for kinase inhibition with potentially improved selectivity profiles [9].

The most significant advancement involves the identification of a novel allosteric binding site that requires large conformational changes in the highly conserved Asp-Phe-Gly motif within the active site. This conformational change, not previously observed in other serine/threonine kinases, creates a unique binding pocket that accommodates diaryl urea class inhibitors containing pyrazole moieties [9].

The formation of this allosteric binding site involves a dramatic rearrangement of the activation loop, particularly the Asp168-Phe169-Gly170 sequence, which adopts a conformation that exposes lipophilic and hydrogen bonding interaction sites. This structural rearrangement enables the binding of compounds such as BIRB 796, which contains a pyrazole-based scaffold and demonstrates picomolar affinity for p38 MAP kinase [10].

Pyrazole Urea-Based Allosteric Inhibitors

The development of pyrazole urea-based inhibitors represents a significant breakthrough in allosteric p38 MAP kinase modulation. These compounds demonstrate that the pyrazole ring serves as an essential structural component for allosteric binding, although neither nitrogen atom participates in specific hydrogen bonding interactions with the kinase [11].

The structure-activity relationship analysis reveals that the pyrazole ring functions primarily as a lipophilic binding element that positions the urea linkage for optimal interactions with the allosteric site. The incorporation of additional pharmacophores that interact with the ATP-binding site results in dramatic potency improvements, with binding affinity enhancements of up to 12,000-fold compared to compounds targeting only the allosteric site [10].

BIRB 796, a representative pyrazole-containing allosteric inhibitor, exhibits exceptional binding kinetics characterized by slow association and dissociation rates. The compound demonstrates a dissociation constant of 0.1 nM and shows marked selectivity over other kinases, with the most active off-target being JNK2α2 at 100 nM, representing 330-fold selectivity [12].

Compoundp38α IC₅₀ (nM)p38β IC₅₀ (nM)p38γ IC₅₀ (nM)p38δ IC₅₀ (nM)
BIRB 7963865200520
SD-00064345268151

Novel Allosteric Site Discovery and Characterization

Recent investigations have identified additional allosteric binding sites in p38α based on the analysis of the p38α-MK2 complex structure. The identification of these sites provides new opportunities for developing selective inhibitors with unique binding modes [13].

The novel allosteric site corresponds to contact regions in the p38α-MK2 heterodimer where p38α exists in an inactive conformation. The interaction involves two interconnected loops stabilized by multiple hydrogen bonds, including an antiparallel β-sheet formation. This structural arrangement creates a binding pocket suitable for small molecule inhibitors with micromolar activity [13].

Peptide-based studies using sequences derived from the MK2 regulatory loop demonstrate inhibitory capability against p38α phosphorylation of MEF2A at micromolar concentrations. The most active peptide, containing the sequence Tyr-Ser-Asn-His-Gly-Leu, provides a foundation for pharmacophore development and subsequent small molecule design [13].

The pharmacophore model derived from these studies defines five critical interaction points: two proton-accepting groups, one hydrogen donor group, and two aromatic/hydrophobic groups. This pharmacophore has been successfully applied to virtual screening approaches, leading to the identification of small molecule inhibitors with IC₅₀ values of 13 μM [13].

Binding Kinetics and Selectivity Profiles

The binding kinetics of pyrazole-based allosteric inhibitors demonstrate unique characteristics that distinguish them from ATP-competitive inhibitors. The slow binding kinetics observed with compounds like BIRB 796 are consistent with the requirement for significant conformational changes in the target protein [9].

The selectivity profiles of these allosteric inhibitors show excellent discrimination against other kinases, attributed to the unique structural requirements for allosteric site formation. The conformational changes required for allosteric binding are not readily accommodated by other kinase families, providing a molecular basis for the observed selectivity [9].

Site-directed mutagenesis studies confirm that compounds binding to the novel allosteric site show reduced inhibitory capability against p38α mutants Arg186Ala and Arg189Ala, while ATP-competitive inhibitors like SB203580 show no difference in inhibition capability. This differential sensitivity provides experimental validation for the distinct binding modes of allosteric versus ATP-competitive inhibitors [13].

Dual-Action Therapeutic Agents: Cyclooxygenase-2/Prostaglandin E2 Synergy Models

Cyclooxygenase-2 Selective Inhibition by Pyrazole Derivatives

The development of cyclooxygenase-2 selective inhibitors based on 1H-pyrazol-4-amine derivatives represents a significant advancement in anti-inflammatory drug design. These compounds demonstrate remarkable selectivity for COX-2 over COX-1, addressing the gastrointestinal toxicity concerns associated with non-selective cyclooxygenase inhibitors [14].

The structural basis for COX-2 selectivity involves the larger binding cavity of COX-2 compared to COX-1, which accommodates bulkier pyrazole-containing inhibitors. The key structural differences include Val523, Val434, Leu503, and Arg513 in COX-2 versus Ile523, Ile434, Phe503, and His513 in COX-1, creating a more spacious active site that favors pyrazole-based inhibitors [15].

Novel pyrazole derivatives demonstrate exceptional COX-2 inhibitory activity with IC₅₀ values ranging from 0.043 to 0.56 μM, with the most potent compounds showing superior activity compared to celecoxib [14]. Compounds 11, 12, and 15 exhibit IC₅₀ values of 0.043, 0.047, and 0.049 μM, respectively, establishing them as highly potent COX-2 inhibitors [14].

The antiproliferative activity of these compounds against cancer cell lines demonstrates their dual therapeutic potential. Compound 11 shows superior cytotoxicity against MCF-7 (IC₅₀ = 2.85 μM) and HT-29 (IC₅₀ = 2.12 μM) cells, surpassing the activity of 5-fluorouracil against HT-29 cells (IC₅₀ = 8.77 μM) [14].

CompoundCOX-2 IC₅₀ (μM)COX-1/COX-2 SIMCF-7 IC₅₀ (μM)HT-29 IC₅₀ (μM)
110.04354.82.852.12
120.04748.95.678.94
150.04951.223.9969.37
Celecoxib0.04543.215.618.9

Dual Cyclooxygenase-2/5-Lipoxygenase Inhibition

The development of dual COX-2/5-LOX inhibitors represents an innovative approach to addressing the limitations of selective COX-2 inhibitors. These dual-acting agents target both the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism, potentially reducing cardiovascular side effects associated with selective COX-2 inhibition [16].

Thymol-pyrazole hybrid compounds demonstrate exceptional dual inhibitory activity against both COX-2 and 5-LOX enzymes. Compounds 8b, 8g, 8c, and 4a exhibit COX-2 inhibitory activity with IC₅₀ values of 0.043, 0.045, 0.063, and 0.068 μM, respectively, nearly equivalent to celecoxib (IC₅₀ = 0.045 μM) [16].

The selectivity indices for COX-2 over COX-1 range from 151 to 316, demonstrating excellent selectivity profiles comparable to celecoxib (SI = 327) [16]. More importantly, all target compounds show superior 5-LOX inhibitory activity compared to the reference compound quercetin, establishing their effectiveness as dual-target inhibitors [16].

The in vivo anti-inflammatory activity of these dual inhibitors surpasses that of celecoxib in formalin-induced paw edema models, while maintaining superior gastrointestinal safety profiles with no ulceration observed in fasted rats [16].

Cyclooxygenase-2/Soluble Epoxide Hydrolase Dual Inhibition

The combination of COX-2 inhibition with soluble epoxide hydrolase inhibition represents a novel therapeutic strategy for addressing cardiovascular safety concerns. This dual approach targets both the cyclooxygenase pathway and the cytochrome P450 metabolic pathway of arachidonic acid, potentially providing enhanced anti-inflammatory effects with reduced cardiovascular toxicity [17].

Diaryl pyrazole derivatives containing urea and amide linkages demonstrate potent dual inhibitory activity against both COX-2 and soluble epoxide hydrolase. The most effective compounds achieve COX-2 IC₅₀ values of 0.80-1.12 μM with selectivity indices of 13-18, while simultaneously inhibiting soluble epoxide hydrolase with IC₅₀ values of 0.80-0.95 nM [17].

The dual inhibition mechanism involves prevention of prostaglandin synthesis through COX-2 inhibition and preservation of beneficial epoxyeicosatrienoic acids through soluble epoxide hydrolase inhibition. This combined approach addresses the cardiovascular risks associated with selective COX-2 inhibitors while maintaining anti-inflammatory efficacy [17].

The pharmacological evaluation reveals that compounds 20, 22, and 29 exhibit the most substantial dual inhibitory activity, with compound 29 showing IC₅₀ values of 0.85 μM against COX-2 and 0.85 nM against soluble epoxide hydrolase [17]. These compounds demonstrate superior anti-inflammatory activity in vivo while maintaining favorable cardiovascular profiles compared to selective COX-2 inhibitors.

CompoundCOX-2 IC₅₀ (μM)COX-1/COX-2 SIsEH IC₅₀ (nM)Anti-inflammatory Activity (%)
200.82130.9591.2
220.80180.8089.7
291.12160.8593.8
Celecoxib0.045327>10,00085.4

Prostaglandin E2 Synthesis Modulation

The modulation of prostaglandin E2 synthesis represents a critical mechanism for the anti-inflammatory activity of pyrazole-based COX-2 inhibitors. These compounds effectively reduce PGE2 production, which is responsible for the characteristic symptoms of inflammation including vasodilation, increased vascular permeability, and pain sensitization [18].

The molecular mechanism involves competitive inhibition of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2, the immediate precursor of prostaglandin E2. The pyrazole ring system provides optimal positioning for interaction with the COX-2 active site, particularly through π-stacking interactions with key amino acid residues [15].

The structure-activity relationship studies reveal that the pyrazole ring is centrally positioned in the hydrophobic pocket of COX-2, with the trifluoromethyl group establishing π-stacking interactions with Val116, Val349, Leu359, and Ala527 residues. This positioning optimizes the binding affinity and selectivity for COX-2 over COX-1 [15].

The in vivo efficacy of these compounds in reducing PGE2 levels correlates directly with their anti-inflammatory activity in animal models. Compounds demonstrating superior COX-2 inhibition show corresponding reductions in PGE2 synthesis and inflammatory responses, validating the therapeutic relevance of this mechanism [19].

XLogP3

-1.1

LogP

-1.09 (LogP)

Melting Point

81.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28466-26-4

Wikipedia

4-amino-1h-pyrazole

Dates

Last modified: 08-15-2023

Explore Compound Types